molecular formula C17H19NO2 B262763 4-(benzyloxy)-N-isopropylbenzamide

4-(benzyloxy)-N-isopropylbenzamide

Cat. No. B262763
M. Wt: 269.34 g/mol
InChI Key: TWJGFYGBFCUJEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzyloxy)-N-isopropylbenzamide is a chemical compound that has been studied extensively in scientific research. It is also known as BIIB-024 and is a potent inhibitor of the histone acetyltransferase (HAT) enzyme. This enzyme is responsible for acetylating histone proteins, which can lead to changes in gene expression. BIIB-024 has shown promise in inhibiting cancer cell growth and has potential applications in cancer treatment.

Mechanism of Action

BIIB-024 works by inhibiting the HAT enzyme, which is responsible for acetylating histone proteins. Histone acetylation can lead to changes in gene expression, which can contribute to cancer cell growth. By inhibiting this enzyme, BIIB-024 can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
BIIB-024 has been shown to have potent anti-cancer effects in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. BIIB-024 has also been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of BIIB-024 is its potent anti-cancer effects, which make it a promising candidate for cancer treatment. Another advantage is its specificity for the HAT enzyme, which reduces the risk of off-target effects. However, one limitation is its low solubility, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on BIIB-024. One direction is to further investigate its potential use in cancer treatment, including its efficacy in animal models and clinical trials. Another direction is to study its mechanism of action in more detail, including its effects on gene expression and epigenetic regulation. Additionally, research could focus on developing more soluble analogs of BIIB-024 to improve its usability in lab experiments and potential clinical applications.

Synthesis Methods

BIIB-024 can be synthesized using a multistep process starting from 4-isopropylbenzoic acid. The synthesis involves several chemical reactions, including esterification, reduction, and amide formation. The final product is purified using chromatography techniques to obtain a high-purity compound.

Scientific Research Applications

BIIB-024 has been extensively studied in scientific research for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. BIIB-024 works by inhibiting the HAT enzyme, which can lead to changes in gene expression and ultimately, cancer cell death. It has also been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

4-phenylmethoxy-N-propan-2-ylbenzamide

InChI

InChI=1S/C17H19NO2/c1-13(2)18-17(19)15-8-10-16(11-9-15)20-12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,18,19)

InChI Key

TWJGFYGBFCUJEF-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

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